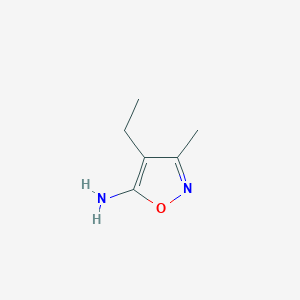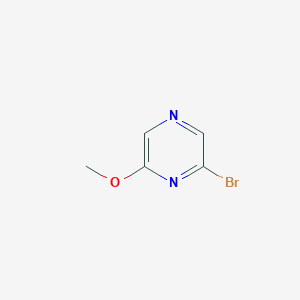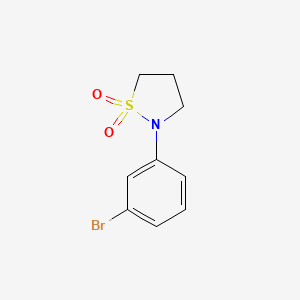
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide
Overview
Description
“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C9H10BrNO2S . It has a molecular weight of 276.15 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” consists of a bromophenyl group attached to an isothiazolidine ring, which contains a sulfur atom, a nitrogen atom, and an oxygen atom .Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a white to yellow solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Application in Pharmaceutical Chemistry
- Summary of the Application: This compound has been used in the synthesis of novel 3′-(6-(Substituted Phenyl)-4-Phenyl-6H-1,3-Thiazine-2-yl)Spiro [Indoline-3,3′-Isothiazolidine]-2,4′-Dione Derivatives . These derivatives have been studied for their antimicrobial activity.
- Methods of Application or Experimental Procedures: The compound was synthesized by the reaction of thiazolidinediones (TZDs) with thioglycolic acid . The compounds were characterized using elemental analysis, FTIR, 1H and 13C NMR spectral studies .
- Results or Outcomes: The synthesized compounds exhibited excellent to good responses against the tested microbes . The change of the substituent and its position plays a significant role in the activity of the synthesized spiro-thiazolidinediones .
- It’s used in the field of Chemistry as a heterocyclic building block .
- Its molecular weight is 276.15 g/mol .
- It’s stored at room temperature .
- Its melting point is 74-75°C .
Synthesis of 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide
- Summary of the Application: This compound is synthesized from 3-bromoaniline and 3-chloro-1-propanesulfonyl chloride .
- Methods of Application or Experimental Procedures: To a solution of 3-bromoaniline and triethanolamine in dichloromethane, 3-chloro-1-propanesulfonyl chloride is added at 0° C. After stirring at room temperature for 16 hr, another portion of 3-chloro-1-propanesulfonyl chloride and triethanolamine is added and the solution stirred at room temperature for 2 hr. The solution is then washed with HCl and brine, dried over Na2SO4 then concentrated in vacuo. The residue is then taken up in DMF and DBU is added. The mixture is stirred at room temperature for 64 hr, diluted with EtOAc, then washed with 1N HCl and brine then concentrated. The residue is purified by silica gel chromatography to give 2-(3-bromophenyl)isothiazolidine 1,1-dioxide as an off-white solid .
- Results or Outcomes: The synthesized compound is an off-white solid .
properties
IUPAC Name |
2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZFOXCQQCMSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501984 | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide | |
CAS RN |
71703-15-6 | |
| Record name | Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

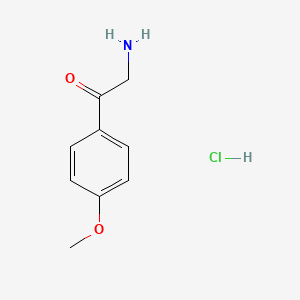
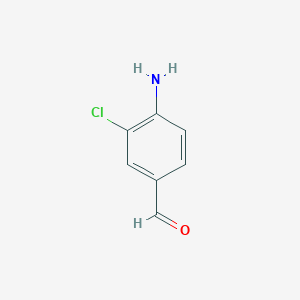
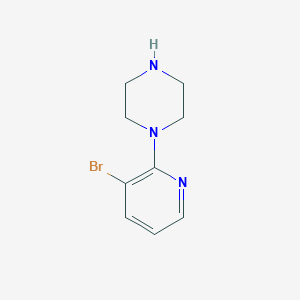
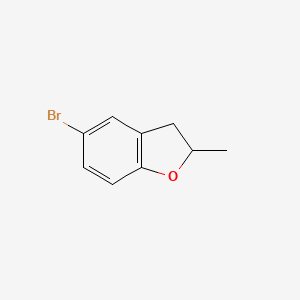
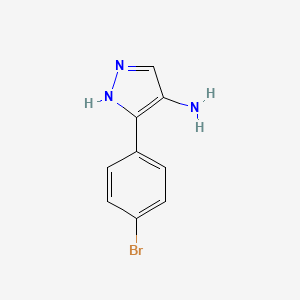
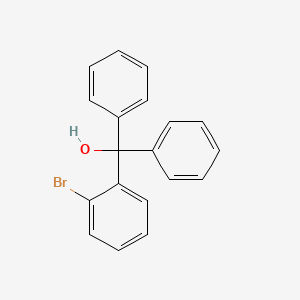
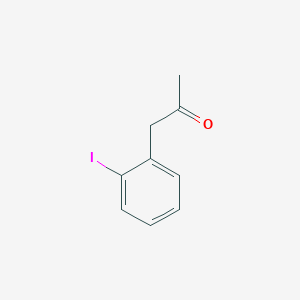
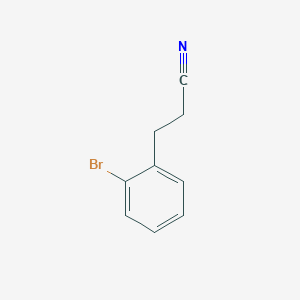
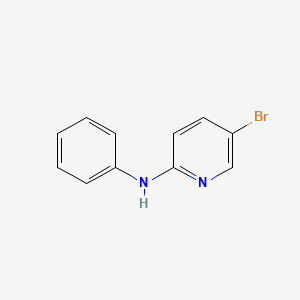

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
